molecular formula C30H62Cl2N2O4 B13733956 Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester CAS No. 30100-40-4

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester

Cat. No.: B13733956
CAS No.: 30100-40-4
M. Wt: 585.7 g/mol
InChI Key: NCCXDNVUJSSRKM-UHFFFAOYSA-L
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Description

Properties

CAS No.

30100-40-4

Molecular Formula

C30H62Cl2N2O4

Molecular Weight

585.7 g/mol

IUPAC Name

6-[dimethyl-(2-octoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-octoxy-2-oxoethyl)azanium;dichloride

InChI

InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-17-21-25-35-29(33)27-31(3,4)23-19-15-16-20-24-32(5,6)28-30(34)36-26-22-18-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NCCXDNVUJSSRKM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves the reaction of hexamethylene diamine with chloroacetic acid, followed by esterification with octanol. The reaction conditions typically include a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves disrupting the microbial cell membrane. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 30100-40-4 .
  • IUPAC Name : 1,6-Hexanediaminium, N,N,N',N'-tetramethyl-N,N'-bis[2-(octyloxy)-2-oxoethyl]-, dichloride.
  • Molecular Formula : C₃₀H₆₂Cl₂N₂O₄ .
  • Structure : A hexamethylene backbone (-(CH₂)₆-) flanked by two quaternary ammonium groups, each modified with carboxymethyl and dimethyl substituents. The ammonium centers are charge-balanced by chloride ions, and two octyl ester groups (-O-CO-O-C₈H₁₇) are attached via the carboxymethyl moieties .

Key Characteristics :

  • Functional Groups : Quaternary ammonium (surfactant/biocidal properties), ester (hydrolytic stability), and chloride counterions (ionic solubility).
  • Applications : Likely used as a cationic surfactant, antimicrobial agent, or specialty polymer additive due to its amphiphilic structure .

Comparison with Structurally or Functionally Similar Compounds

Dioctyl Phthalate (CAS 117-84-0)

  • Molecular Formula : C₂₄H₃₈O₄ .
  • Structure : Ortho-phthalic acid core with two octyl ester groups.
  • Functional Groups : Aromatic diester.
  • Applications : Plasticizer for PVC and other polymers .
  • Key Differences: Core Structure: Dioctyl phthalate has a rigid benzene ring, whereas the target compound features a flexible hexamethylene chain. Ionicity: The target compound is ionic (quaternary ammonium + Cl⁻), making it water-dispersible, while dioctyl phthalate is nonpolar and hydrophobic. Regulatory Status: Phthalates like dioctyl phthalate face restrictions due to endocrine-disrupting effects , whereas quaternary ammonium compounds are regulated for environmental persistence but remain widely used in disinfectants.

Di-(2-ethylhexyl) Adipate (CAS 103-23-1)

  • Molecular Formula : C₂₂H₄₂O₄ .
  • Structure : Adipic acid (hexanedioic acid) core esterified with two 2-ethylhexyl groups.
  • Functional Groups : Aliphatic diester.
  • Applications : Plasticizer for low-temperature flexible PVC .
  • Key Differences :
    • Backbone Flexibility : Di-(2-ethylhexyl) adipate has a shorter, more flexible adipate chain compared to the hexamethylene-ammonium backbone of the target compound.
    • Polarity : The target compound’s ionic nature enhances solubility in polar solvents, while adipate esters are lipophilic.
    • Thermal Stability : Adipate esters decompose at ~200°C, whereas quaternary ammonium compounds may degrade at lower temperatures due to ionic interactions.

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS 166412-78-8)

  • Molecular Formula : C₂₆H₄₆O₄ .
  • Structure: Cyclohexane ring with two esterified isononyl groups.
  • Functional Groups : Cycloaliphatic diester.
  • Applications : High-performance plasticizer with low volatility .
  • Key Differences :
    • Ring vs. Chain : The cyclohexane core provides steric bulk, contrasting with the linear hexamethylene chain of the target compound.
    • Functionality : The target compound’s ammonium groups enable electrostatic interactions (e.g., with bacterial membranes), unlike inert plasticizers.

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Molecular Formula : C₈H₁₂N₂O₂ .
  • Structure : Hexamethylene chain terminated by reactive isocyanate (-NCO) groups.
  • Functional Groups : Diisocyanate.
  • Applications : Polyurethane production .
  • Key Differences :
    • Reactivity : Isocyanates polymerize with alcohols/amines, whereas the target compound’s ammonium and ester groups are stable under mild conditions.
    • Hazards : Hexamethylene diisocyanate is toxic and sensitizing , while quaternary ammonium compounds are generally safer at regulated concentrations.

Dimethyl Suberimidate Dihydrochloride (Cross-Linking Agent)

  • Structure : Suberimidic acid backbone with methyl ester and ammonium chloride groups .
  • Functional Groups : Imidoester and ammonium.
  • Applications : Protein cross-linking in biochemistry .
  • Key Differences :
    • Reactivity : Imidoesters react with amines to form amidine bonds, while the target compound’s quaternary ammonium groups are unreactive.
    • Chain Length : Suberimidate has an 8-carbon chain vs. the target’s 6-carbon hexamethylene chain.

Comparative Data Table

Property Target Compound Dioctyl Phthalate Di-(2-ethylhexyl) Adipate Hexamethylene Diisocyanate
Molecular Formula C₃₀H₆₂Cl₂N₂O₄ C₂₄H₃₈O₄ C₂₂H₄₂O₄ C₈H₁₂N₂O₂
Molecular Weight (g/mol) ~610 ~390 ~370 ~168
Core Structure Hexamethylene + ammonium Benzene ring Adipic acid Hexamethylene + isocyanate
Key Functional Groups Quaternary ammonium, ester Aromatic diester Aliphatic diester Diisocyanate
Primary Use Surfactant/biocide Plasticizer Plasticizer Polyurethane monomer
Regulatory Concerns Environmental persistence Endocrine disruption Low toxicity Respiratory sensitizer

Research Findings and Implications

  • Performance in Applications: The target compound’s dual functionality (ionic + ester) positions it uniquely for antimicrobial coatings or emulsifiers, outperforming non-ionic plasticizers in polar environments .
  • Stability : Hydrolytic stability of the ester groups may vary compared to adipates or phthalates, necessitating pH-controlled formulations.
  • Emerging Alternatives : Cyclohexane-based diesters (e.g., CAS 166412-78-8 ) offer low volatility but lack the target’s biocidal activity.

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